2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-naphthalen-1-ylacetamide
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Overview
Description
2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-naphthalen-1-ylacetamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a naphthalene ring, a chloro group, a methylsulfonyl group, and a trifluoromethyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-naphthalen-1-ylacetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Nitration and Reduction: The naphthalene ring undergoes nitration followed by reduction to form the corresponding amine.
Sulfonation: The amine is then sulfonated using methylsulfonyl chloride under basic conditions.
Coupling Reaction: Finally, the trifluoromethyl group is introduced through a coupling reaction with trifluoromethyl aniline.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-naphthalen-1-ylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or the sulfonyl group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-naphthalen-1-ylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-naphthalen-1-ylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the trifluoromethyl group can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]-N,N-diethylacetamide
- 2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]-N-(4-ethoxyphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-naphthalen-1-ylacetamide stands out due to its unique naphthalene ring structure, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClF3N2O3S/c1-30(28,29)26(14-9-10-17(21)16(11-14)20(22,23)24)12-19(27)25-18-8-4-6-13-5-2-3-7-15(13)18/h2-11H,12H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSDEFHAIIGHAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=CC2=CC=CC=C21)C3=CC(=C(C=C3)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClF3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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